1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHJGHCYHEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroaniline to Azide Conversion
The synthesis begins with substituted 2-nitroanilines (2a-i ), which are converted to 2-nitroaryl azides (3a-i ) using tert-butyl nitrite and trimethylsilyl azide under mild conditions. This method avoids toxic sodium azide and improves safety compared to classical protocols.
Reaction Conditions :
Copper-Free Click Cycloaddition
The azides undergo a [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form triazole intermediates (4a-i ). Microwave irradiation (100–120°C, 300 W) enhances reaction efficiency, achieving yields up to 98% without copper catalysts.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Alkyne | DMAD (2 eq) |
| Solvent | Neat |
| Temperature | 100–120°C (MW) |
| Catalyst | None |
| Yield | 40–98% |
Catalytic Hydrogenation and Cyclization
Triazole intermediates (4a-i ) are reduced using hydrogen gas generated via water electrolysis over a Pd/Al₂O₃ catalyst (5% wt). This step simultaneously reduces nitro groups and induces cyclization to form the triazolo[1,5-a]quinazolin-4(5H)-one core (5a-e ).
Key Conditions :
Benzenesulfonyl Group Introduction
Sulfonylation at Position 3
The quinazoline core undergoes sulfonylation using benzenesulfonyl chloride. This reaction is typically performed in anhydrous dichloromethane with a base like triethylamine to scavenge HCl.
Procedure :
- Dissolve triazoloquinazoline (5c , 1 eq) in DCM.
- Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 12 h at room temperature.
- Quench with ice water and extract with DCM.
Yield : 82–90%
Phenylhydrazine Functionalization at Position 5
Nucleophilic Aromatic Substitution
The 5-chloro intermediate (6 ) reacts with phenylhydrazine in ethanol under reflux. Potassium carbonate facilitates deprotonation, enhancing nucleophilicity.
Optimized Conditions :
- Reagents : Phenylhydrazine (1.5 eq), K₂CO₃ (2 eq)
- Solvent : Ethanol
- Temperature : 80°C, 8 h
- Yield : 68–75%
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach combines triazole formation, sulfonylation, and hydrazine attachment in a single reactor. This method uses microwave-assisted steps to reduce purification needs.
Advantages :
Sustainable Derivatization
Recent protocols replace dimethyl sulfate with dimethyl carbonate for N-methylation, reducing toxicity. Reaction at 140°C in a closed vessel achieves 78% yield.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.3 min.
Challenges and Optimization Opportunities
Solubility Issues
The carboxylic acid intermediates exhibit poor solubility, complicating purification. Switching to ester-protected derivatives (e.g., methyl esters) improves processability.
Catalyst Recycling
Pd/Al₂O₃ catalysts lose activity after 3 cycles (yield drop from 85% to 62%). Immobilized ionic liquid supports are under investigation to enhance reusability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine can inhibit cell proliferation in cancer cell lines. A specific derivative demonstrated significant cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been reported to show effectiveness against various pathogens, including bacteria and fungi. For example, certain synthesized derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of quinazoline derivatives. A series of compounds derived from similar scaffolds demonstrated significant inhibition of inflammatory responses in animal models .
Synthetic Methodologies
Various synthetic approaches have been developed to create this compound and its derivatives:
One-Pot Synthesis
A notable method involves a one-pot synthesis that efficiently forms the triazoloquinazoline scaffold. This method allows for the simultaneous formation of multiple bonds without isolating intermediates, enhancing yield and reducing reaction times .
Coupling Reactions
Another approach includes coupling reactions with different hydrazines or sulfonyl chlorides to modify the compound's biological activity. These reactions have been optimized to ensure high yields and purity of the final products .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Chloro-Substituted Triazoloquinazolines
- 1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone (CAS: 904581-04-0) Molecular Formula: C23H16ClN5O3S Key Differences: Incorporates a chloro substituent at position 7 and an ethanone group.
5-Chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline (CAS: 872197-91-6)
Bromophenyl and Trifluoromethyl Derivatives
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole (ChemDiv ID: C680-0678)
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(3-methoxyphenyl)piperazine (CAS: 893789-64-5)
Ethoxyphenylamine and Sulfonyl Variants
Triazolo-Fused Heterocycles Beyond Quinazoline
[1,2,3]Triazolo[1,5-a]pyrazines
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Key Differences: Sulfur-containing thieno rings enhance electron delocalization. These derivatives showed low anticancer activity in vitro, suggesting quinazoline cores may be more potent .
Structural and Functional Analysis
Molecular Weight and Solubility
Biological Activity
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16N6O2S
- Molecular Weight : 416.5 g/mol
- CAS Number : 899725-48-5
- Structural Features : The compound contains a triazole ring and a phenylhydrazine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzene sulfonamide have been synthesized and evaluated for their effectiveness against various bacterial strains. The triazole linker is particularly effective in enhancing the binding affinity to target enzymes like carbonic anhydrase (CA), which is crucial in many physiological processes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | MRSA | TBD |
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been linked to its ability to inhibit specific pathways involved in inflammation. Studies suggest that the incorporation of triazole rings can modulate inflammatory responses by interfering with cytokine signaling pathways .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Carbonic Anhydrase Inhibition : The triazole moiety acts as a potent inhibitor for different isoforms of carbonic anhydrase, which plays a critical role in maintaining acid-base balance and facilitating gas exchange in tissues .
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to regulate oxidative stress by modulating ROS levels in cells, thus contributing to their protective effects against cellular damage .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of the target compound revealed that modifications at specific positions significantly enhanced antimicrobial activity against resistant strains such as MRSA. The study emphasized structure-activity relationships (SAR) that guide further optimization of these compounds for therapeutic use .
Study 2: Toxicological Assessment
Toxicological evaluations indicate that while phenylhydrazine derivatives can exhibit beneficial effects, they also pose risks related to oxidative stress and hemolytic anemia. Long-term exposure studies in animal models have shown reversible hematological changes at certain dosages .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine?
The synthesis typically involves heterocyclization and oxidative cyclization of quinazoline precursors. For example, hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) react with reagents like diphenyl-N-cyanodithioimidocarbonate under acidic conditions to form the triazoloquinazoline core. Subsequent benzenesulfonyl group introduction requires sulfonation or coupling reactions. Critical factors include reaction temperature, solvent choice (e.g., ethanol with triethylamine), and stoichiometric control to avoid side products like hydrolyzed pyrimidine fragments .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
1H NMR is critical for identifying proton environments:
- The benzenesulfonyl group shows distinct aromatic proton splitting (δ 7.45–8.05 ppm).
- The triazoloquinazoline core exhibits characteristic peaks for NH (δ ~11.8 ppm) and methyl/methoxy substituents (δ 2.92–3.34 ppm).
- Hydrazine-linked protons (N–H) appear as broad singlets. Cross-validation with 13C NMR (e.g., carbonyl carbons at δ ~168 ppm) and LC-MS (m/z matching molecular weight) ensures structural accuracy .
Q. What safety protocols are essential during synthesis?
Key precautions include:
- Avoiding exposure to ignition sources (sparks, open flames) due to thermal instability of intermediates.
- Using fume hoods for handling volatile reagents (e.g., triethylamine).
- Adhering to institutional chemical hygiene plans for waste disposal and emergency procedures .
Advanced Research Questions
Q. How can researchers optimize reaction yields for triazoloquinazoline derivatives?
Yield optimization requires:
- Temperature control : Reflux in ethanol at 80°C improves cyclization efficiency.
- Catalyst screening : Triethylamine enhances nucleophilic attack during heterocyclization.
- Purification techniques : Recrystallization from ethanol or methanol minimizes impurities. For example, 5-cyclopentyl derivatives achieve 39.5% yield under optimized conditions .
Q. Table 1. Representative Yields and Conditions for Triazoloquinazoline Derivatives
| Compound | Yield (%) | Key Conditions |
|---|---|---|
| 5-Cyclopentyl derivative | 39.5 | Reflux in ethanol, 80°C, 5 hr |
| 2-(3-Methoxyphenyl) analog | 42.0 | TEA catalyst, ice-cold HCl workup |
Q. How can hydrolytic cleavage of the pyrimidine ring be mitigated during synthesis?
Hydrolysis of ester groups (e.g., 4-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acid) often leads to pyrimidine ring cleavage. To prevent this:
- Use protecting groups (e.g., tert-butyl esters) for carboxylic acid moieties.
- Avoid prolonged exposure to aqueous acidic/alkaline conditions.
- Replace ester intermediates with stable alternatives (e.g., amides) .
Q. What strategies validate the anti-inflammatory activity of this compound?
- In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
- Structural analogs : Compare activity with carboxy-containing quinazolines, which show moderate anti-inflammatory effects (IC50 ~10–50 µM).
- Docking studies : Model interactions with prostaglandin synthase to guide structural modifications (e.g., adding sulfonyl groups for enhanced binding) .
Q. How are crystallographic studies used to resolve structural ambiguities?
Single-crystal X-ray diffraction confirms:
Q. Key Methodological Takeaways
- Synthesis : Prioritize heterocyclization conditions and protective group strategies to avoid side reactions.
- Characterization : Combine NMR, LC-MS, and crystallography for unambiguous structural confirmation.
- Biological Evaluation : Use iterative assays and computational modeling to refine activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
